molecular formula C21H18ClN3O B15109564 2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15109564
M. Wt: 363.8 g/mol
InChI Key: KUHYFWBBIICGJF-UHFFFAOYSA-N
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Description

2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a benzylamino group and a chlorophenyl group attached to a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The benzylamino and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.

Scientific Research Applications

2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, while the chlorophenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-(benzylamino)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(benzylamino)-7-(2-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

2-(benzylamino)-7-(2-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H18ClN3O/c22-18-9-5-4-8-16(18)15-10-19-17(20(26)11-15)13-24-21(25-19)23-12-14-6-2-1-3-7-14/h1-9,13,15H,10-12H2,(H,23,24,25)

InChI Key

KUHYFWBBIICGJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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